molecular formula C10H7F6IO2 B13683926 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol

Cat. No.: B13683926
M. Wt: 400.06 g/mol
InChI Key: FXQAYIHTMVPJKC-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol is a synthetic organic compound characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodo-3-methoxyphenol and hexafluoroacetone.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.

    Catalysts and Reagents: Catalysts such as Lewis acids (e.g., boron trifluoride) may be used to facilitate the reaction. The reaction mixture is typically stirred at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: The reaction is scaled up using larger reactors with precise temperature and pressure control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: The interaction with molecular targets can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Lacks the iodine and methoxy groups, resulting in different chemical properties.

    1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)-2-propanol:

    1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)-2-propanol: Lacks the methoxy group, influencing its chemical behavior and interactions.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol is unique due to the presence of both iodine and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H7F6IO2

Molecular Weight

400.06 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-iodo-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H7F6IO2/c1-19-7-4-5(2-3-6(7)17)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3

InChI Key

FXQAYIHTMVPJKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)I

Origin of Product

United States

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